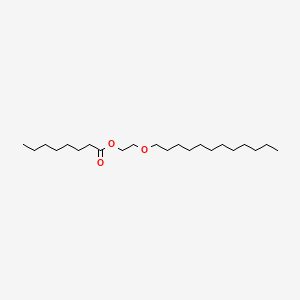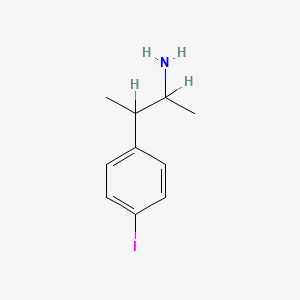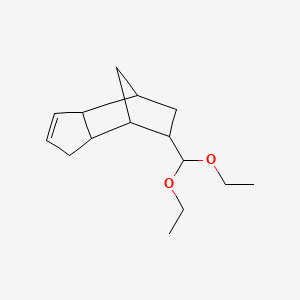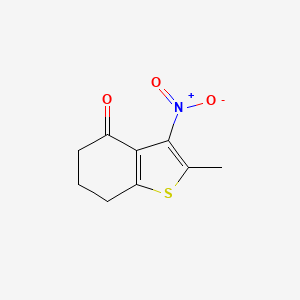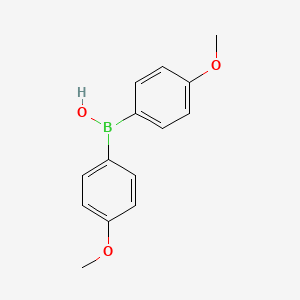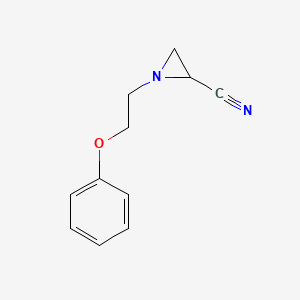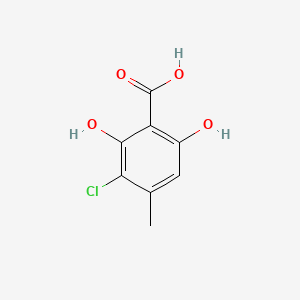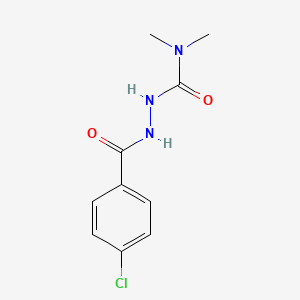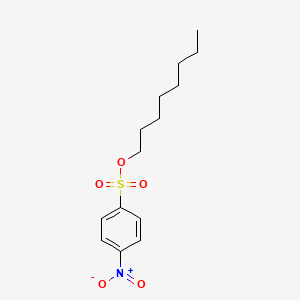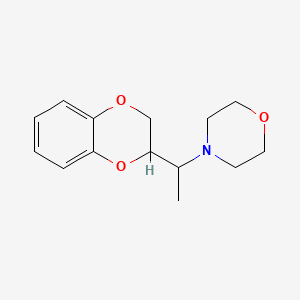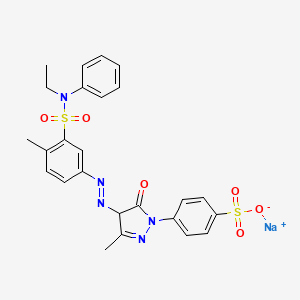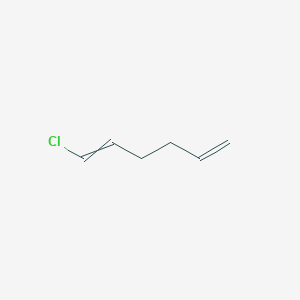
1-Chlorohexa-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chlorohexa-1,5-diene is an organic compound with the molecular formula C6H9Cl. It is a chlorinated diene, characterized by the presence of a chlorine atom attached to a hexadiene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorohexa-1,5-diene can be synthesized through various methods. One common approach involves the chlorination of hexadiene. The reaction typically requires a chlorinating agent such as hydrochloric acid or chlorine gas, and is conducted under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorohexa-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bonds in the diene can participate in electrophilic addition reactions, such as the addition of hydrogen halides or halogens
Common Reagents and Conditions:
Hydrogen Halides (e.g., HCl, HBr): Used in addition reactions to form halogenated products.
Halogens (e.g., Cl2, Br2): Used in halogenation reactions to add halogen atoms across the double bonds.
Major Products Formed:
1,2- and 1,4-Addition Products: Depending on the reaction conditions, the addition of reagents to the double bonds can yield different regioisomers.
Scientific Research Applications
1-Chlorohexa-1,5-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-chlorohexa-1,5-diene involves its reactivity with various chemical species. The compound’s double bonds and chlorine atom make it a versatile intermediate in organic reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1,3-Hexadiene: A non-chlorinated diene with similar reactivity but lacking the chlorine atom.
1,4-Hexadiene: Another diene with a different arrangement of double bonds.
1-Chloro-1,3-butadiene: A chlorinated diene with a shorter carbon chain.
Uniqueness: 1-Chlorohexa-1,5-diene is unique due to its specific structure, which combines the reactivity of a diene with the presence of a chlorine atom. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds .
Properties
CAS No. |
69578-08-1 |
|---|---|
Molecular Formula |
C6H9Cl |
Molecular Weight |
116.59 g/mol |
IUPAC Name |
1-chlorohexa-1,5-diene |
InChI |
InChI=1S/C6H9Cl/c1-2-3-4-5-6-7/h2,5-6H,1,3-4H2 |
InChI Key |
YCLYFYFZLPMGPX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


